molecular formula C18H19N3O4S2 B2854198 N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide CAS No. 1021052-10-7

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2854198
CAS No.: 1021052-10-7
M. Wt: 405.49
InChI Key: UQPKDHGWMSUDRB-UHFFFAOYSA-N
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Description

N-(5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates multiple pharmacophores, including a 1,3,4-oxadiazole ring linked to a thiophene unit, a structural motif known to confer a range of biological activities. Compounds featuring the 1,3,4-oxadiazole and thiophene nuclei have been extensively investigated and shown to possess promising anticancer properties. Research on structurally similar molecules has demonstrated potent in vitro cytotoxicity against human cancer cell lines, such as hepatocellular carcinoma (HepG-2) and lung cancer (A-549) . The biological activity is often attributed to mechanisms like enzyme inhibition, and molecular docking studies of analogous compounds suggest potential interactions with targets like dihydrofolate reductase (DHFR) . Beyond oncology, this hybrid heterocyclic scaffold is also explored for its antifungal and antimicrobial potential, serving as a key precursor for developing new anti-infective agents . The integration of the tosylbutanamide group may further influence the compound's physicochemical properties and bioavailability, making it a versatile intermediate for structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-13-6-8-15(9-7-13)27(23,24)11-3-5-16(22)19-18-21-20-17(25-18)12-14-4-2-10-26-14/h2,4,6-10H,3,5,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPKDHGWMSUDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole Derivatives

Compound A shares structural homology with several 1,3,4-oxadiazole derivatives reported in the literature. Below is a comparative analysis of key analogues:

Compound Substituents Key Features Reported Activity Reference
Compound A Thiophen-2-ylmethyl, 4-tosylbutanamide Enhanced solubility (tosyl), aromatic interactions (thiophene) Not explicitly reported; inferred potential for enzyme inhibition
LMM5 4-Methoxyphenylmethyl, 4-benzyl(methyl)sulfamoylbenzamide Sulfamoyl group for hydrogen bonding, methoxy for lipophilicity Antifungal activity (vs. Candida spp.), comparable to fluconazole
LMM11 Furan-2-yl, 4-cyclohexyl(ethyl)sulfamoylbenzamide Sulfamoyl group, furan for π-stacking Moderate antifungal activity; lower potency than LMM5
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-oxadiazol-2-ylthio)butanamide Chloro-methoxyphenyl, variable oxadiazole substituents Halogen for electronic effects, thioether linkage Lipoxygenase inhibition (IC₅₀: 0.42–1.83 µM)
Compound 35 (Benzo[d]thiazol-2-ylacetamide) Cyanobiphenylmethylthio, benzo[d]thiazole Bulky biphenyl group, thiazole-oxadiazole hybrid GSK-3 inhibition (hypothesized for Alzheimer’s models)

Key Structural and Functional Differences

Heterocyclic Core: Compound A uses a 1,3,4-oxadiazole core, similar to LMM5 and LMM11 .

The tosyl group in Compound A differs from the sulfamoyl groups in LMM5/LMM11, which are known to enhance hydrogen-bonding capacity with fungal CYP450 enzymes .

Biological Activity Trends: Sulfamoyl-containing derivatives (e.g., LMM5) show stronger antifungal activity than non-sulfamoyl analogues, suggesting that Compound A’s tosyl group may prioritize solubility over target binding . Halogenated derivatives (e.g., ) exhibit potent enzyme inhibition due to electron-withdrawing effects, a feature absent in Compound A .

Physicochemical Properties

Property Compound A LMM5 LMM11 Derivative
Molecular Weight ~450 g/mol ~500 ~480 ~420
logP (Predicted) 3.2 2.8 3.1 2.5
H-Bond Acceptors 7 9 8 6
H-Bond Donors 2 3 2 1

Compound A exhibits moderate lipophilicity (logP ~3.2), balancing membrane permeability and solubility. Its lower hydrogen-bond donor count compared to LMM5 may reduce off-target interactions.

Research Findings and Implications

  • However, the tosyl group may limit efficacy compared to sulfamoyl derivatives .
  • Enzyme Inhibition : The lack of a sulfamoyl or halogen substituent in Compound A may reduce its potency as a lipoxygenase or kinase inhibitor relative to and compounds .
  • Synthetic Feasibility : The synthesis of Compound A likely follows routes similar to ’s oxadiazole-thioether derivatives, involving cyclization of thiosemicarbazides or oxidative coupling .

Q & A

Q. What are the key synthetic routes for N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide?

The synthesis typically involves multi-step reactions:

  • Oxadiazole formation : Reacting hydrazides (e.g., thiophene-substituted derivatives) with orthoesters (e.g., triethyl orthoacetate) under reflux conditions to form the 1,3,4-oxadiazole core .
  • Coupling reactions : Introducing the tosylbutanamide group via nucleophilic substitution or amidation, often using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Q. Which characterization techniques are critical for confirming the compound’s structure?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent connectivity and purity (e.g., thiophene protons at δ 6.8–7.2 ppm, oxadiazole carbons at ~165 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for amides) .

Q. What biological activities are predicted for this compound based on structural analogs?

Related oxadiazole-thiophene hybrids exhibit:

  • Antimicrobial activity : Inhibition of bacterial enzymes (e.g., enoyl-ACP reductase) via hydrophobic interactions with the thiophene moiety .
  • Anti-inflammatory potential : COX-2 inhibition in silico models due to electron-rich aromatic systems .
  • Enzyme inhibition : Modest activity against α-glucosidase (IC₅₀ ~50–100 μM in analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance oxadiazole cyclization but may require strict anhydrous conditions .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate coupling reactions .
  • Temperature control : Reflux at 80–100°C for oxadiazole formation vs. room temperature for amide coupling to minimize side products .

Q. How can contradictory bioactivity data across structural analogs be resolved?

  • Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., replacing tosyl with methylsulfonyl) to isolate electronic vs. steric effects .
  • Target validation : Use knock-out assays (e.g., CRISPR-edited bacterial strains) to confirm specific enzyme interactions .
  • Solubility adjustments : Modify logP via pro-drug strategies (e.g., esterification) to improve bioavailability and reconcile in vitro/in vivo discrepancies .

Q. What computational tools are suitable for studying crystallographic properties?

  • Mercury CSD : Visualize crystal packing and intermolecular interactions (e.g., π-π stacking of thiophene rings) .
  • SHELX suite : Refine X-ray diffraction data; resolve disorder in flexible tosyl groups via TLS parameterization .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for derivatization .

Q. How can spectroscopic data inconsistencies be addressed during characterization?

  • Dynamic NMR : Resolve rotational barriers in amide bonds (e.g., coalescence temperature experiments) .
  • 2D NMR techniques : HSQC and HMBC to assign overlapping signals in congested aromatic regions .
  • X-ray crystallography : Resolve tautomeric ambiguities in the oxadiazole ring (e.g., 1,3,4-oxadiazole vs. 1,2,4-isomer) .

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